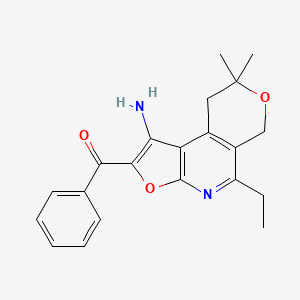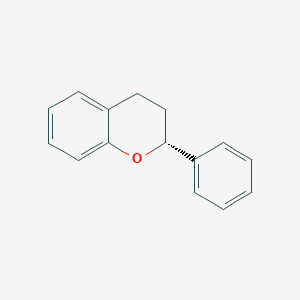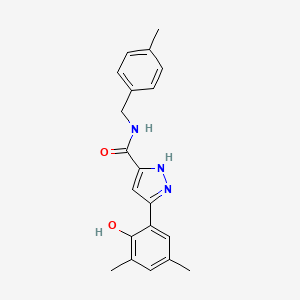
4-(9H-fluoren-9-yl)-N-phenyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9H-fluoren-9-yl)-N-phenyl-1-piperazinecarboxamide is a member of fluorenes.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Soluble Epoxide Hydrolase
Research has identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. The triazine heterocycle is critical for high potency and selectivity, and phenyl group substitution aids in reducing clearance and improving oral exposure, demonstrating potential applications in various disease models (Thalji et al., 2013).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Novel compounds, integrating carbazole, 1,3,5-triazine, and fluorene groups, have been synthesized and characterized for their application in green PhOLEDs. These materials display excellent thermal properties and high triplet energy, contributing to low turn-on voltage and good electroluminescence performance, suggesting their utility in designing hosts for high-performance PhOLEDs (Guichen et al., 2021).
Polyamides with Enhanced Thermal Stability
Research on polyamides containing fluorene, oxy-ether, and diphenyl-silane moieties, synthesized by direct polycondensation, shows inherent viscosity values indicating low molecular weight species. These polyamides demonstrate good transparency in the visible region and high thermal decomposition temperatures due to the presence of aromatic rings, suggesting applications in materials science (Tundidor‐Camba et al., 2011).
Aromatic Polyamides and Polyimides
The use of 9,9-Bis[4-(p-aminophenoxy)phenyl]fluorene in synthesizing polyamides and polyimides reveals polymers with high solubility in polar solvents, transparent and flexible film-forming capabilities, and high thermal stability. These properties indicate their potential application in high-performance materials (Yang & Lin, 1993).
Novel Fluorene Derivatives for Blue Emissive Fluorescent Sensors
The synthesis of fluorene derivatives for fluorescent sensors, which exhibit blue emission, suggests their application in optical materials and sensing technologies (Athira et al., 2020).
Fluorene-Based Aromatic Polyamides
The development of new aromatic polyamides containing fluorene moieties with high glass transition temperatures and excellent thermal stability underscores their potential in advanced material applications (Hsiao et al., 1999).
Fluorescent Logic Gates
Compounds synthesized with fluorene, naphthalimide, piperazine, and crown ether components have been studied as fluorescent logic gates, showing potential in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Eigenschaften
Produktname |
4-(9H-fluoren-9-yl)-N-phenyl-1-piperazinecarboxamide |
|---|---|
Molekularformel |
C24H23N3O |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
4-(9H-fluoren-9-yl)-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H23N3O/c28-24(25-18-8-2-1-3-9-18)27-16-14-26(15-17-27)23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,25,28) |
InChI-Schlüssel |
QTFCNSJRGFOCAC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)

![6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B1227296.png)


![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)


![2-Amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1227305.png)

![7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole](/img/structure/B1227308.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227309.png)

![3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1227311.png)